NMS-P945

Description

BenchChem offers high-quality NMS-P945 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NMS-P945 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H76ClN11O12S |

|---|---|

Molecular Weight |

1222.8 g/mol |

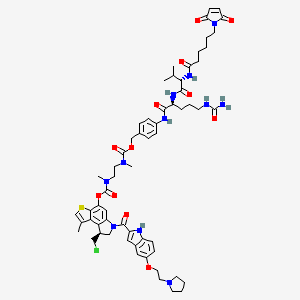

IUPAC Name |

[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C61H76ClN11O12S/c1-37(2)54(68-49(74)13-7-6-8-25-72-50(75)20-21-51(72)76)57(78)67-45(12-11-22-64-59(63)80)56(77)65-42-16-14-39(15-17-42)35-84-60(81)69(4)26-27-70(5)61(82)85-48-32-47-53(52-38(3)36-86-55(48)52)41(33-62)34-73(47)58(79)46-31-40-30-43(18-19-44(40)66-46)83-29-28-71-23-9-10-24-71/h14-21,30-32,36-37,41,45,54,66H,6-13,22-29,33-35H2,1-5H3,(H,65,77)(H,67,78)(H,68,74)(H3,63,64,80)/t41-,45+,54+/m1/s1 |

InChI Key |

DZTOGFTUODCETI-VFSHFYSOSA-N |

Isomeric SMILES |

CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O |

Canonical SMILES |

CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the NMS-P945 Payload

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P945 is a novel linker-payload system designed for the development of next-generation antibody-drug conjugates (ADCs). The cytotoxic component of NMS-P945 is NMS-P528, a highly potent, duocarmycin-like thienoindole derivative. This payload operates through a mechanism of DNA minor groove alkylation, leading to irreversible DNA damage, subsequent cell cycle arrest, and ultimately, apoptosis. A key feature of NMS-P945-based ADCs is their ability to induce immunogenic cell death (ICD) and exert a significant bystander effect, rendering them effective against heterogeneous tumors and chemoresistant cell populations. This guide provides a comprehensive overview of the mechanism of action of the NMS-P945 payload, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular processes.

Core Mechanism of Action: DNA Alkylation

The cytotoxic activity of the NMS-P945 payload is driven by its active component, NMS-P528. This molecule belongs to the duocarmycin class of natural products, which are known for their potent DNA alkylating properties.[1]

Molecular Interaction with DNA

NMS-P528 exerts its cytotoxic effect through a sequence-specific alkylation of DNA. The molecule binds to the minor groove of the DNA double helix.[1] This binding is followed by a covalent reaction between the payload and the N3 position of adenine bases. This alkylation process results in the formation of a stable adduct, which distorts the DNA structure and interferes with essential cellular processes such as DNA replication and transcription.[2]

Downstream Cellular Consequences

The formation of DNA adducts by NMS-P528 triggers a cascade of cellular events, culminating in cell death. The primary consequences include:

-

DNA Damage Response (DDR): The cell recognizes the DNA adducts as damage, activating the DNA Damage Response (DDR) pathway. This involves the recruitment of various sensor and effector proteins to the site of damage.[3][4]

-

Cell Cycle Arrest: A key outcome of the DDR activation is the arrest of the cell cycle, typically at the G2/M phase. This prevents the cell from proceeding through mitosis with damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This is a controlled process that eliminates the damaged cell without inducing an inflammatory response.

Quantitative Data

The potency of the NMS-P945 payload, both as a standalone agent (NMS-P528) and when conjugated to an antibody, has been evaluated across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of NMS-P528

| Cell Line | Cancer Type | IC50 (nmol/L) |

| Average of 30 cell lines | Various | 0.202[1] |

Note: The average IC50 value demonstrates the sub-nanomolar potency of the free payload across a diverse panel of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 ADC

| Cell Line | HER2 Expression | IC50 (ng/mL) |

| N87 | High | ~13-43[5] |

| BT474 | High | ~13-43[5] |

| HCC1954 | High | < 173[5] |

| MDA-MB-361-DYT2 | Moderate | ~77 (for DAR > 3.5)[5] |

| MDA-MB-453 | Moderate | DAR dependent[5] |

| JIMT1 | Moderate | Sensitive only to DAR > 4.5[5] |

Note: The cytotoxic activity of the Trastuzumab-NMS-P945 ADC is dependent on the level of HER2 expression on the target cancer cells and the drug-to-antibody ratio (DAR).

Key Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of the NMS-P945 payload.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the NMS-P945 payload or ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the NMS-P528 payload or the NMS-P945 ADC. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]

Bystander Effect Co-culture Assay

This assay evaluates the ability of the NMS-P945 payload, when released from target cells, to kill neighboring antigen-negative cells.

Protocol:

-

Cell Labeling: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP) for easy identification.

-

Co-culture Seeding: Seed a mixed population of antigen-positive (target) and fluorescently labeled antigen-negative (bystander) cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

Treatment: Treat the co-culture with the NMS-P945 ADC at a concentration that is cytotoxic to the target cells but has minimal direct effect on the bystander cells in monoculture.

-

Incubation: Incubate the plate for 72-96 hours.

-

Imaging and Analysis: Use high-content imaging or flow cytometry to distinguish and quantify the viability of the fluorescently labeled bystander cells. A significant decrease in the viability of bystander cells in the presence of ADC-treated target cells indicates a bystander effect.[7][8]

Immunogenic Cell Death (ICD) Assays

ICD is characterized by the release of Damage-Associated Molecular Patterns (DAMPs) from dying cells. Key DAMPs include surface-exposed calreticulin (CRT), secreted ATP, and released High Mobility Group Box 1 (HMGB1).

Protocol:

-

Cell Treatment: Treat cancer cells with the NMS-P945 ADC for 24-48 hours.

-

Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in a staining buffer and incubate with a fluorescently labeled anti-calreticulin antibody for 30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide) should be included to exclude dead cells from the analysis of CRT exposure on viable cells.

-

Washing: Wash the cells with staining buffer to remove unbound antibody.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of cells with surface-exposed calreticulin.[9][10]

Protocol:

-

Cell Treatment: Treat cells with the NMS-P945 ADC in a 96-well plate.

-

Supernatant Collection: At various time points, collect the cell culture supernatant.

-

ATP Measurement: Use a commercial bioluminescence-based ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Quantify the amount of ATP released from treated cells compared to untreated controls.[11][12][13]

Protocol:

-

Cell Treatment: Treat cells with the NMS-P945 ADC for an extended period (e.g., 48-72 hours) to allow for late-stage apoptosis and necrosis.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use a commercial HMGB1 ELISA kit to measure the concentration of HMGB1 in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Quantify the amount of HMGB1 released from treated cells compared to untreated controls.[12][13]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the NMS-P945 ADC for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence intensity, will be proportional to the stage of the cell cycle.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.[14][15][16][17]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with the NMS-P945 payload.

Caption: Overall mechanism of action of NMS-P945 ADC.

Caption: DNA damage response pathway activated by NMS-P528.

Caption: Experimental workflow for bystander effect assay.

Caption: Experimental workflow for immunogenic cell death assays.

Conclusion

The NMS-P945 payload, with its active component NMS-P528, represents a significant advancement in the field of antibody-drug conjugates. Its potent DNA alkylating mechanism of action, coupled with the ability to induce immunogenic cell death and a bystander effect, positions it as a highly promising therapeutic strategy for a variety of cancers, including those with heterogeneous antigen expression and resistance to conventional chemotherapies. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for the continued development and clinical application of NMS-P945-based ADCs.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.jp]

- 13. promega.com [promega.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. vet.cornell.edu [vet.cornell.edu]

NMS-P945 Linker Chemistry and Structure: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: NMS-P945 is a proprietary, advanced linker-payload system designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the chemistry, structure, and mechanism of action of NMS-P945, along with detailed experimental protocols for its conjugation, characterization, and evaluation. NMS-P945 incorporates a potent thienoduocarmycin-based payload, NMS-P528, which acts as a DNA minor groove alkylating agent.[1] This unique payload imparts several advantageous features, including a potent "bystander effect" crucial for treating heterogeneous tumors, activity in chemoresistant cell lines, and the ability to induce immunogenic cell death.[2][3] The linker itself is a protease-cleavable peptide designed for stability in circulation and efficient release of the cytotoxic payload within the tumor microenvironment.[1] This guide is intended to serve as a valuable resource for researchers and drug developers in the field of oncology seeking to leverage the potential of NMS-P945 in creating highly effective and targeted cancer therapeutics.

NMS-P945: Chemistry and Structure

NMS-P945 is a sophisticated chemical entity comprising a potent cytotoxic agent (payload) and a cleavable linker system, primed for conjugation to a monoclonal antibody (mAb).

Chemical Structure

The complete chemical structure of the NMS-P945 linker-payload is a complex molecule designed for stability and targeted release. The payload component, NMS-P528, is a derivative of the duocarmycin class of natural products, specifically a thienoindole duocarmycin.[1][4] Duocarmycins are known for their potent DNA alkylating activity.[4] The linker component is a peptidic sequence that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1] This ensures that the highly potent payload is released from the antibody only after the ADC has been internalized by the target cancer cell.

Payload: NMS-P528 Linker Type: Protease-cleavable peptide linker with a self-immolating spacer.[1]

Key Structural Features and Advantages

The design of NMS-P945 incorporates several key features that contribute to its efficacy and favorable pharmacological profile:

-

High Potency of NMS-P528: The thienoduocarmycin payload exhibits sub-nanomolar cytotoxic activity against a broad range of cancer cell lines.[5]

-

Bystander Effect: Once released from the ADC, the cell-permeable NMS-P528 can diffuse into neighboring cancer cells that may not express the target antigen, leading to their death. This "bystander effect" is critical for efficacy in heterogeneous tumors.[2][6]

-

Activity in Chemoresistant Tumors: Duocarmycin-based payloads are often effective against tumor cells that have developed resistance to other classes of chemotherapeutic agents, such as tubulin inhibitors.[4]

-

Favorable Physicochemical Properties: NMS-P945 has been engineered to possess superior physicochemical characteristics compared to other duocarmycin-based linkers, allowing for the production of ADCs with a reproducible and high Drug-to-Antibody Ratio (DAR) of over 3.5, with minimal aggregation.[7][8]

-

Induction of Immunogenic Cell Death (ICD): Treatment with NMS-P945-based ADCs can trigger ICD, a form of cancer cell death that stimulates an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[3]

Mechanism of Action

The mechanism of action of an NMS-P945-based ADC can be summarized in a series of sequential steps, leading to targeted cancer cell death.

dot

Caption: Mechanism of action of an NMS-P945-based ADC.

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through endocytosis.[9] The ADC is then trafficked to the lysosome, where acidic conditions and the presence of proteases, such as cathepsins, cleave the linker, releasing the active NMS-P528 payload.[1][9] The released NMS-P528 can then translocate to the nucleus, where it binds to the minor groove of DNA and causes alkylation.[1] This DNA damage triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[10]

Quantitative Data

The following tables summarize key quantitative data for NMS-P945-based ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of EV20/NMS-P945

| Cell Line | Tumor Type | HER-3 Expression (Receptor Copy Number) | IC50 (nM) |

| FaDu | Head and Neck | High | 0.03 |

| A431 | Skin | High | 0.04 |

| BxPC3 | Pancreatic | Moderate | 0.1 |

| CAPAN-1 | Pancreatic | Moderate | 0.2 |

| DU145 | Prostate | Moderate | 0.3 |

| MDA-MB-435 | Melanoma | Moderate | 0.6 |

| SNU638 | Gastric | Low | 1.2 |

| H1975 | Lung | Low | >10 |

Data extracted from studies on the EV20/NMS-P945 ADC.[8]

Table 2: Pharmacokinetic Parameters of EV20/NMS-P945 in Cynomolgus Monkeys

| Parameter | Value |

| Terminal Half-life (t½) | Favorable and comparable to the naked antibody |

| Distribution Volume | Comparable to the naked antibody |

| Stability | Stable in monkey and human plasma |

Qualitative description of pharmacokinetic data from studies on EV20/NMS-P945.[8][11]

Table 3: In Vivo Efficacy of Trastuzumab/NMS-P945 in a HER2-positive Breast Cancer Xenograft Model (HCC1954)

| Treatment Group | Dosage | Tumor Growth Inhibition | Outcome |

| Trastuzumab/NMS-P945 | 10 mg/kg | Significant | Complete tumor regression |

| Unarmed Trastuzumab | 10 mg/kg | Little effect | - |

| Armed Control Antibody | 10 mg/kg | No effect | - |

Data from preclinical studies with trastuzumab conjugated to NMS-P945.[9]

Experimental Protocols

This section provides an overview of the methodologies used in the generation and evaluation of NMS-P945-based ADCs.

Generation of NMS-P945 ADCs

The conjugation of NMS-P945 to a monoclonal antibody, such as trastuzumab or EV20, is typically achieved through a cysteine-based conjugation strategy involving the partial reduction of interchain disulfide bonds.[1][5]

dot

Caption: General workflow for the generation of an NMS-P945 ADC.

Protocol Outline:

-

Antibody Reduction: The monoclonal antibody is subjected to partial reduction of its interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This process exposes free sulfhydryl (thiol) groups for conjugation.

-

Conjugation: The NMS-P945 linker-payload, which contains a maleimide group, is then added to the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove any unconjugated payload-linker and other reactants. Size Exclusion Chromatography (SEC) is a common method used for this purpose.[1]

Characterization of NMS-P945 ADCs

The generated ADCs are thoroughly characterized to ensure quality and consistency.

-

Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC) is used to determine the average number of payload molecules conjugated to each antibody.[1]

-

Aggregation and Purity: Size Exclusion Chromatography (SEC) is employed to assess the level of aggregation and the overall purity of the ADC preparation.[1]

-

Antigen Binding: An Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry can be used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[8]

In Vitro Cytotoxicity Assays

The cytotoxic potential of NMS-P945 ADCs is evaluated in cancer cell lines.

Protocol Outline (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.[7]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a plate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.[7]

In Vivo Efficacy Studies

The anti-tumor activity of NMS-P945 ADCs is assessed in animal models, typically xenografts in immunodeficient mice.

Protocol Outline (Xenograft Model):

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered the ADC, control antibodies, or vehicle, typically via intravenous injection.

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for the treatment groups.[2]

Signaling Pathways

The DNA damage induced by NMS-P528 activates a complex network of signaling pathways known as the DNA Damage Response (DDR).

dot

Caption: Simplified DNA Damage Response pathway activated by NMS-P528.

The primary sensors of DNA double-strand breaks, such as those induced by NMS-P528, are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[12] Activation of these kinases initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases CHK1 and CHK2.[12] This leads to the activation of tumor suppressor proteins like p53, which can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[12] If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis.

Conclusion

NMS-P945 represents a highly promising linker-payload technology for the development of innovative and effective Antibody-Drug Conjugates. Its potent thienoduocarmycin payload, combined with a stable and cleavable linker system, offers several advantages, including a strong bystander effect, activity against resistant tumors, and the induction of an anti-tumor immune response. The methodologies outlined in this guide provide a framework for the successful generation, characterization, and preclinical evaluation of NMS-P945-based ADCs. As the field of targeted cancer therapy continues to evolve, the unique attributes of NMS-P945 position it as a valuable tool in the development of next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 4. Pharmacokinetics and pharmacodynamics of a humanized monoclonal antibody to factor IX in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deficient DNA damage signaling leads to chemoresistance to cisplatin in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMS-P528 Cytotoxic Payload

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NMS-P528 is a novel, highly potent cytotoxic agent belonging to the thienoindole class, a derivative of duocarmycins.[1][2] Developed by Nerviano Medical Sciences, it functions as a DNA minor groove alkylating agent and is specifically optimized for use as a payload in Antibody-Drug Conjugates (ADCs).[1][3] Its design incorporates features that overcome the limitations of earlier duocarmycin derivatives, such as unfavorable physicochemical properties.[1][4] NMS-P528 exhibits sub-nanomolar cytotoxic activity across a wide range of cancer cell lines and is effective in chemoresistant and poorly proliferating tumors.[5][6][7] When incorporated into the NMS-P945 linker-payload system, it allows for the creation of stable and effective ADCs with a high drug-to-antibody ratio (DAR).[1][6] Preclinical studies have demonstrated that ADCs utilizing NMS-P528 possess a strong bystander effect, induce immunogenic cell death, and achieve significant anti-tumor efficacy in vivo with a favorable safety profile.[3][4][7]

Core Mechanism of Action

NMS-P528 exerts its cytotoxic effect through a sequence-selective alkylation of DNA. As a duocarmycin analogue, its mechanism is initiated by binding to the minor groove of DNA.[2][3] This binding is followed by a conformational change that activates the molecule's alkylating subunit, leading to the irreversible covalent bonding with the N3 position of adenine. This action causes significant DNA damage, which subsequently blocks DNA synthesis, induces cell cycle arrest, and ultimately triggers apoptosis.[4] This potent mechanism is effective throughout all phases of the cell cycle, enabling the killing of both dividing and non-dividing cancer cells.[1]

Physicochemical Properties and ADC Formulation

A significant advantage of NMS-P528 is its optimized physicochemical profile, which is highly suited for ADC development.[6] The design includes a pyrrolidine moiety to enhance solubility and a thienoindole scaffold that balances chemical reactivity and stability.[4][8] These improvements mitigate common issues like aggregation and low conjugation levels that have hindered previous duocarmycin-based ADCs.[1]

NMS-P528 is typically incorporated into the NMS-P945 drug-linker system. This system consists of:

-

Payload: NMS-P528

-

Linker: A cathepsin-cleavable peptidic linker.[1]

-

Spacer: A self-immolating spacer to ensure efficient payload release.[1]

This NMS-P945 linker-payload can be efficiently conjugated to monoclonal antibodies, consistently achieving a desirable Drug-to-Antibody Ratio (DAR) of approximately 3.5 or higher, with minimal aggregation and full retention of the antibody's antigen-binding capability.[1][6]

Quantitative Preclinical Data

In Vitro Cytotoxicity

NMS-P528 demonstrates potent, sub-nanomolar cytotoxic activity across a diverse panel of human cancer cell lines. Its potency is significantly greater than that of other common chemotherapeutic agents and comparable to other highly potent ADC payloads.

| Compound | Average IC₅₀ (nmol/L) | Cell Line Panel Size |

| NMS-P528 | 0.202 | 30 |

| MMAE | 0.393 | 30 |

| DXd | 148 | 30 |

| Doxorubicin | 200 | 30 |

| Data sourced from a study evaluating antiproliferative activity after 72 hours of treatment.[5] |

Pharmacokinetic Profile

The pharmacokinetic properties of NMS-P528 and the NMS-P945 linker have been evaluated across multiple species. The free NMS-P528 payload has a short plasma half-life, a key safety feature that limits systemic toxicity from any prematurely released drug.[5] Conversely, the NMS-P945 linker is designed for stability in circulation, ensuring the payload remains attached to the antibody until it reaches the target cell.[5]

| Analyte | Species | Plasma Half-life (hours) |

| NMS-P528 (Free Payload) | Mouse | 0.46 |

| Rat | 0.22 | |

| Cynomolgus Monkey | 0.34 | |

| Human | 0.22 | |

| NMS-P945 (Linker-Payload) | Mouse* | 1.31 |

| Rat | >24 | |

| Cynomolgus Monkey | >24 | |

| Human | >24 | |

| The shorter half-life in mice is attributed to high levels of the carboxylesterase 1 (CES1) enzyme in mouse plasma, which is not as abundant in human plasma.[5] |

In Vivo Efficacy

ADCs armed with NMS-P528 have demonstrated high in vivo efficacy in various xenograft models. For instance, a single administration of trastuzumab-NMS-P945 resulted in complete tumor regression in HER2-positive breast cancer models at well-tolerated doses, with no significant impact on animal body weight.[2][6] This potent anti-tumor activity has been observed across a range of cancer types, including pancreatic, prostatic, gastric, and ovarian cancer models.[1]

Key Biological Attributes

-

Bystander Effect: NMS-P528 is cell-permeable, allowing it to diffuse from the target cancer cell and kill adjacent, antigen-negative tumor cells.[1][3] This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression is varied.[7]

-

Activity in Chemoresistant Tumors: The unique DNA alkylation mechanism allows NMS-P528 to remain effective in tumors that have developed resistance to other therapies, such as those resistant to topoisomerase-I inhibitors.[3]

-

Immunogenic Cell Death (ICD): Treatment with NMS-P528-based ADCs has been shown to induce immunogenic cell death.[4][7] This process stimulates an immune response against the tumor, potentially leading to more durable therapeutic outcomes.[3][7]

Experimental Protocols

ADC Generation and Characterization

-

Conjugation: The NMS-P945 linker-payload is conjugated to a monoclonal antibody (e.g., Trastuzumab, EV20) following a partial reduction of the antibody's interchain disulfide bridges. The resulting thiol groups react with the linker to form the ADC.[1]

-

Characterization Workflow: The final ADC product is rigorously characterized to ensure quality and consistency.

-

Size Exclusion Chromatography (SEC): Used to quantify and confirm the absence of aggregated ADC material, which can affect efficacy and safety.[1][5]

-

Hydrophobic Interaction Chromatography (HIC): Employed to evaluate the distribution of different drug-loaded isoforms and determine the average DAR.[1][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the reduced ADC (separated heavy and light chains) is performed to precisely calculate the final DAR.[1][5]

-

Cell-Based Assays

-

Internalization Assay: Target cells (e.g., HER2-positive NCI-N87) are incubated with the ADC at 37°C (permissive for internalization) and 0°C (non-permissive control).[4][5] Internalization is quantified over time using flow cytometry to measure the decrease in cell surface-bound antibody. Confocal microscopy with antibodies against the payload (anti-NMS-P528) and the antibody itself (anti-human IgG1) is used for visualization.[4][5]

-

Cytotoxicity Assay: A panel of tumor cell lines is treated with serial dilutions of NMS-P528 or the corresponding ADC for a set period (e.g., 72 hours). Cell viability is then measured using a standard proliferation assay (e.g., CellTiter-Glo®) to calculate IC₅₀ values.[5]

-

DNA Damage and Cell Cycle Analysis: Cells are treated with the ADC for 72 hours. They are then fixed, permeabilized, and stained with antibodies against phosphorylated histone H2A.X (a marker of DNA double-strand breaks) and with propidium iodide (PI) for DNA content.[4] Analysis by flow cytometry reveals the extent of DNA damage and alterations to the cell cycle profile (e.g., an increase in the sub-G1 population, indicative of apoptosis).[4]

Conclusion

NMS-P528 represents a significant advancement in the field of ADC payloads. Its development by Nerviano Medical Sciences addresses key historical challenges associated with duocarmycins, resulting in a molecule with high potency, broad applicability, and superior "drug-like" properties for ADC manufacturing.[1][6] The combination of a potent DNA alkylating mechanism, a strong bystander effect, and the ability to induce an immune response makes NMS-P528 a highly promising payload for developing next-generation ADCs aimed at treating challenging solid tumors.[3][7][9]

References

- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. You are being redirected... [nervianoms.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. nmsgroup.it [nmsgroup.it]

- 8. researchgate.net [researchgate.net]

- 9. You are being redirected... [nervianoms.com]

The Core Tenets of Duocarmycin-Based Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Duocarmycin-based antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, leveraging the high potency of duocarmycin payloads with the specificity of monoclonal antibodies. This technical guide delves into the core features of these ADCs, providing a comprehensive overview of their mechanism of action, preclinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: DNA Alkylation and Cell Death

Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery of a potent DNA-alkylating agent. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[1][2] Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Once inside the cell, the duocarmycin payload is released from the antibody, a process often facilitated by the acidic environment of the endosomes and lysosomes or through the cleavage of the linker by intracellular enzymes.[1]

The released duocarmycin, a member of a class of natural products first isolated from Streptomyces bacteria, then translocates to the nucleus.[1] There, it binds to the minor groove of DNA with a preference for AT-rich sequences.[1][3] This binding event is followed by the irreversible alkylation of the N3 position of adenine.[1][3] This covalent modification of the DNA backbone disrupts its structure and function, interfering with critical cellular processes such as DNA replication and transcription.[1][3] The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][4][5][6]

Duocarmycins are exceptionally potent, with cytotoxic activity in the picomolar range.[7] A key advantage of duocarmycins as ADC payloads is their ability to kill both dividing and non-dividing cells, as their mechanism of action is not dependent on cell division.[1] Furthermore, they have shown efficacy against cancer cells that are resistant to other chemotherapeutic agents.[1]

Linker Technology: A Crucial Determinant of Efficacy and Safety

The linker connecting the antibody to the duocarmycin payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Both cleavable and non-cleavable linkers have been utilized in the development of duocarmycin-based ADCs.[1]

-

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are cleaved under specific conditions found within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:

-

Enzyme-cleavable linkers: These often contain a peptide sequence that is a substrate for enzymes, such as cathepsins, which are highly expressed in lysosomes.[1] The valine-citrulline (vc) linker is a widely used example.[8]

-

pH-sensitive linkers: These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes.

-

-

Non-cleavable Linkers: These linkers remain intact, and the payload is released through the complete degradation of the antibody in the lysosome.

The choice of linker has important implications for the ADC's bystander effect. ADCs with cleavable linkers can release their payload in a form that can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[1] This is particularly advantageous in tumors with heterogeneous antigen expression.

Preclinical Data of Key Duocarmycin-Based ADCs

Numerous duocarmycin-based ADCs are in preclinical and clinical development. Two prominent examples are SYD985 (trastuzumab duocarmazine) and MGC018.

SYD985 (Trastuzumab Duocarmazine)

SYD985 is an ADC composed of the anti-HER2 antibody trastuzumab linked to a duocarmycin payload via a cleavable valine-citrulline linker.[2][9] It has shown significant preclinical activity in various cancer models, including those with low HER2 expression.

Table 1: In Vitro Cytotoxicity of SYD985 and its Payload (seco-DUBA)

| Cell Line | Cancer Type | HER2 Status | Compound | IC50 (nM) | Reference |

| SK-BR-3 | Breast Carcinoma | 3+ | seco-DUBA | 0.09 | [10] |

| SK-OV-3 | Ovarian Carcinoma | 2+ | seco-DUBA | 0.43 | [10] |

| SW620 | Colon Carcinoma | Negative | seco-DUBA | 0.21 | [10] |

| SK-BR-3 | Breast Carcinoma | 3+ | SYD983 | 0.22 | [10] |

| SK-OV-3 | Ovarian Carcinoma | 2+ | SYD983 | 0.44 | [10] |

| EOC (mean) | Ovarian Carcinoma | 3+ | SYD985 | 0.024 (µg/mL) | [9] |

| EOC (mean) | Ovarian Carcinoma | 2+ | SYD985 | 0.054 (µg/mL) | [9] |

| EOC (mean) | Ovarian Carcinoma | 1+/0 | SYD985 | 0.072 (µg/mL) | [9] |

| CS (mean) | Carcinosarcoma | 3+ | SYD985 | 0.013 (µg/mL) | [2] |

| CS (mean) | Carcinosarcoma | 1+ | SYD985 | 0.060 (µg/mL) | [2] |

Table 2: In Vivo Efficacy of SYD985 in Xenograft Models

| Xenograft Model | Cancer Type | HER2 Status | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Reference |

| BT-474 | Breast Carcinoma | 3+ | SYD983 | 5 (single dose) | Significant reduction | [11] |

| MAXF1322 | Breast Cancer PDX | 3+ | SYD985 | 1, 3, 10 (single dose) | Dose-dependent reduction | [11] |

| MAXF1162 | Breast Cancer PDX | 3+ | SYD985 | 1, 3, 10 (single dose) | Dose-dependent reduction | [11] |

MGC018

MGC018 is an ADC targeting B7-H3, an immune checkpoint molecule overexpressed on various solid tumors. It utilizes a cleavable linker to deliver a duocarmycin payload.[8][12]

Table 3: In Vitro Cytotoxicity of MGC018

| Cell Line | Cancer Type | B7-H3 Expression (ABC) | IC50 (pM) | Reference |

| MDA-MB-468 | Breast Cancer | 5.7 x 10^4 | 767 | |

| PA-1 | Ovarian Cancer | 1.5 x 10^5 | 181 | |

| A375.S2 | Melanoma | 7.4 x 10^4 | 275 | |

| Calu-6 | Lung Cancer | 1.4 x 10^5 | 260 | |

| Hs700T | Pancreatic Cancer | 1.2 x 10^5 | 585 | |

| PC3 | Prostate Cancer | 3.1 x 10^5 | 319 | |

| LN-229 | Glioblastoma | 1.4 x 10^5 | 910 | |

| SW48 | Colon Cancer | 6.0 x 10^4 | 1447 |

Table 4: In Vivo Efficacy of MGC018 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| PA-1 | Ovarian Cancer | MGC018 | 3 | QWx4 | 97% reduction | [13] |

| PA-1 | Ovarian Cancer | MGC018 | 3 | Q2Wx4 | 92% reduction | [13] |

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a duocarmycin-based ADC on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-BR-3, MDA-MB-468)

-

Cell culture medium and supplements (e.g., RPMI-1640, FBS)

-

Duocarmycin-based ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the duocarmycin-based ADC in cell culture medium.

-

Remove the existing medium from the cell plates and add the ADC dilutions. Include a vehicle control (medium without ADC).

-

Incubate the plates for a specified period (e.g., 72-144 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.

-

Determine the IC50 value from the dose-response curve using appropriate software.

In Vitro Bystander Effect Assay (Co-culture Method)

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To assess the ability of a duocarmycin-based ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

-

Antigen-negative cancer cell line, labeled with a fluorescent marker (e.g., GFP-labeled MDA-MB-231)

-

Cell culture medium and supplements

-

Duocarmycin-based ADC

-

96-well cell culture plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells into 96-well plates at a defined ratio.

-

Allow the cells to adhere overnight.

-

Treat the co-culture with serial dilutions of the duocarmycin-based ADC. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 72-120 hours).

-

At the end of the incubation, wash the cells and acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of viable fluorescently labeled antigen-negative cells in each well.

-

Calculate the percentage of survival of the antigen-negative cells relative to the vehicle control to determine the extent of the bystander effect.

In Vivo Xenograft Efficacy Study

This protocol is a generalized procedure based on methodologies described in the cited literature.

Objective: To evaluate the anti-tumor efficacy of a duocarmycin-based ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Duocarmycin-based ADC

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Implant cancer cells subcutaneously into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, ADC at different dose levels).

-

Administer the ADC or vehicle control to the mice, typically via intravenous injection, according to a predetermined dosing schedule (e.g., single dose, once weekly).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Signaling Pathways Activated by Duocarmycin-Induced DNA Damage

The DNA damage induced by duocarmycins triggers a complex network of cellular signaling pathways. The cell's response is a critical determinant of its fate, leading to either cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too extensive.

Upon alkylation of DNA by duocarmycin, DNA damage sensors, such as the MRN complex (MRE11-RAD50-NBS1), recognize the DNA lesions. This initiates a signaling cascade, primarily through the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2.

Activated CHK1 and CHK2, in turn, phosphorylate and inactivate CDC25 phosphatases. The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This leads to cell cycle arrest, most notably at the G2/M checkpoint, providing the cell with an opportunity to repair the damaged DNA.[3][4][6]

If the DNA damage is irreparable, the DNA damage response pathway can activate pro-apoptotic signaling. This can occur through the p53 tumor suppressor protein, which is stabilized and activated by ATM/ATR and CHK1/CHK2. Activated p53 can induce the expression of pro-apoptotic proteins, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway.

Conclusion

Duocarmycin-based ADCs are a potent and promising class of anti-cancer therapeutics. Their unique mechanism of action, high potency, and the potential for a bystander effect make them attractive candidates for the treatment of a wide range of solid and hematological malignancies. The continued refinement of linker technology and a deeper understanding of the cellular responses to duocarmycin-induced DNA damage will further enhance the development of next-generation duocarmycin-based ADCs with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the core principles of these complex biotherapeutics, intended to aid researchers and drug developers in this exciting field.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

NMS-P945: A Paradigm Shift in Next-Generation Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A key innovation in this field is the development of novel payload-linker technologies designed to overcome the limitations of earlier ADCs. NMS-P945, a proprietary payload-linker developed by Nerviano Medical Sciences, has emerged as a highly promising component for the creation of next-generation ADCs, demonstrating significant preclinical efficacy and a favorable safety profile.[1][2] This technical guide provides a comprehensive overview of NMS-P945, its mechanism of action, and its role in shaping the future of ADC development.

Core Components and Mechanism of Action

NMS-P945 is a sophisticated drug-linker that consists of a potent cytotoxic agent, NMS-P528, connected to a monoclonal antibody via a peptidase-cleavable linker.[1][3] This design ensures that the cytotoxic payload remains inactive until it is released within the target cancer cell, thereby minimizing off-target toxicity.

The Payload: NMS-P528

The cytotoxic component of NMS-P945 is NMS-P528, a novel derivative of thienoduocarmycin.[1][4] Duocarmycins are a class of natural products known for their potent DNA alkylating activity.[1][5] NMS-P528 exerts its cytotoxic effect by binding to the minor groove of DNA and subsequently alkylating it, leading to DNA damage, cell-cycle arrest, and ultimately, apoptosis.[1][5][6] A key advantage of this mechanism is its effectiveness against both rapidly proliferating and slowly dividing cancer cells, a significant limitation of many traditional chemotherapeutic agents that target cell division.[5][7]

The Linker: Ensuring Targeted Delivery

NMS-P945 incorporates a protease-cleavable linker, which is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, that are abundant within cancer cells.[1][3] This targeted release of NMS-P528 within the tumor cell is crucial for maximizing the therapeutic window of the ADC.

The general mechanism of action for an ADC utilizing NMS-P945 is a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Payload Release: Inside the acidic environment of the lysosome, proteases cleave the linker, releasing the active NMS-P528 payload into the cytoplasm.

-

DNA Alkylation and Cell Death: NMS-P528 translocates to the nucleus, binds to the DNA minor groove, and alkylates the DNA, triggering a cascade of events that leads to apoptotic cell death.[1][5]

Key Advantages of NMS-P945 in ADC Development

The unique properties of NMS-P945 contribute to its potential as a best-in-class payload-linker for next-generation ADCs.

-

High Potency and Broad Applicability: The NMS-P528 payload exhibits sub-nanomolar IC50 values across a wide range of tumor cell lines, indicating its potent cytotoxic activity.[1] This inherent potency allows for the use of lower doses of the ADC, potentially reducing systemic toxicity.

-

Bystander Effect: A crucial feature of NMS-P945-based ADCs is their ability to induce a "bystander effect."[1][2][8] Once released, the cell-permeable NMS-P528 can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[2][3]

-

Activity in Chemoresistant Tumors: The DNA alkylating mechanism of NMS-P528 is distinct from that of many commonly used chemotherapeutic agents, such as tubulin inhibitors.[1][5] This allows NMS-P945-based ADCs to be effective against tumors that have developed resistance to other therapies.[1][2] Preclinical studies have shown that a trastuzumab-NMS-P945 ADC could overcome resistance to trastuzumab deruxtecan (a topoisomerase I inhibitor-based ADC) induced by certain mutations.[1]

-

Induction of Immunogenic Cell Death (ICD): NMS-P945 has been shown to induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.[1][8] This property can potentially lead to a more durable and systemic anti-cancer effect by engaging the patient's own immune system to fight the tumor.[2]

-

Favorable Physicochemical Properties and Conjugation: NMS-P945 has been optimized for superior physicochemical properties, which facilitates the production of ADCs with a reproducible drug-to-antibody ratio (DAR) of greater than 3.5 without significant antibody aggregation.[1][9] This high DAR is achieved through the partial reduction of interchain cysteine disulfide bonds for conjugation.[1]

Preclinical Data Highlights

Preclinical studies using a trastuzumab-NMS-P945 ADC have demonstrated its potent and specific anti-tumor activity in HER2-positive cancer models.

| Parameter | Observation | Reference |

| Drug-to-Antibody Ratio (DAR) | Reproducibly >3.5 | [1][9] |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar values in HER2+ cell lines | [1] |

| In Vivo Efficacy | Complete tumor regression in HER2+ xenograft models | [5][7] |

| Bystander Killing | Demonstrated in co-culture experiments | [1] |

| Safety Profile | Well-tolerated at efficacious doses in preclinical models | [1] |

Experimental Protocols

While detailed, proprietary protocols for the synthesis and conjugation of NMS-P945 are not publicly available, the general methodologies can be outlined based on published literature.

General ADC Conjugation Protocol

The conjugation of NMS-P945 to a monoclonal antibody, such as trastuzumab, typically involves the following steps:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer at a specific concentration.

-

Partial Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar equivalence of the reducing agent is carefully controlled to achieve the desired number of free sulfhydryl groups for conjugation.[1]

-

Drug-Linker Conjugation: The NMS-P945 drug-linker is added in excess to the reduced antibody solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is typically achieved through techniques like size exclusion chromatography (SEC).[1]

-

Characterization: The purified ADC is then characterized to determine the DAR, level of aggregation, and antigen-binding capability. Hydrophobic interaction chromatography (HIC) is often used to determine the distribution of different DAR species.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of an NMS-P945-based ADC is typically evaluated using a cell proliferation assay:

-

Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a control ADC (targeting a different antigen), the unconjugated antibody, and the free payload.

-

Incubation: The plates are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the processes involved with NMS-P945, the following diagrams illustrate the mechanism of action, the experimental workflow for ADC generation, and the logical relationship of its key features.

Caption: Mechanism of action of an NMS-P945 based ADC.

Caption: Workflow for the generation and characterization of an NMS-P945 ADC.

Caption: Key advantageous features of the NMS-P945 payload-linker.

Conclusion

NMS-P945 represents a significant advancement in the field of antibody-drug conjugates. Its potent and unique mechanism of action, coupled with features like the bystander effect and the induction of immunogenic cell death, positions it as a highly attractive payload-linker for the development of next-generation ADCs. The favorable physicochemical properties of NMS-P945 also address some of the manufacturing challenges associated with earlier ADC technologies. As research continues, ADCs incorporating NMS-P945 have the potential to offer new and effective treatment options for a wide range of cancers, including those that are resistant to current therapies. The ongoing preclinical and future clinical evaluation of NMS-P945-based ADCs will be critical in fully realizing their therapeutic promise.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. nmsgroup.it [nmsgroup.it]

- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nerviano Medical Sciences (NervianoMS) Presents Data Regarding A Potent New Cytotoxic Molecule For ADC Generation - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to DNA Alkylating Agents for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA alkylating agents as payloads for antibody-drug conjugates (ADCs), focusing on their mechanisms of action, potency, and the experimental protocols essential for their development and evaluation.

Introduction to DNA Alkylating Agents in ADCs

DNA alkylating agents represent a powerful class of cytotoxic payloads for ADCs. Their mechanism of action, which involves the covalent modification of DNA, leads to the disruption of DNA replication and transcription, ultimately inducing cancer cell death.[1][2] Unlike microtubule inhibitors, many DNA alkylating agents are effective against both dividing and non-dividing cells, offering a potential advantage for treating slow-growing tumors.[3] This guide will delve into the specifics of several key classes of DNA alkylating agents used in ADCs.

Key Classes of DNA Alkylating Payloads

Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents originally discovered in Streptomyces species.[3] PBD dimers are particularly potent, crosslinking two DNA strands, which is a lesion that is difficult for cancer cells to repair.[3] This crosslinking stalls replication forks and arrests the cell cycle, leading to apoptosis at picomolar concentrations.[3]

Mechanism of Action: PBD dimers bind to the minor groove of DNA and form a covalent aminal bond between the N2 of a guanine base and the electrophilic C11 position of the PBD.[3] This action does not significantly distort the DNA helix, which may help in evading DNA damage repair responses.[3]

Duocarmycins

Duocarmycins are another class of potent DNA alkylating agents isolated from Streptomyces.[4] They are known for their extreme cytotoxicity.[4] Synthetic analogs of duocarmycins, such as CC-1065, are also highly potent and have been developed for use in ADCs.[4]

Mechanism of Action: Duocarmycins bind to the minor groove of AT-rich sequences of DNA.[5] This binding facilitates the alkylation of the N3 position of adenine, leading to irreversible DNA modification, disruption of the nucleic acid architecture, and subsequent tumor cell death.[5][6]

Indolinobenzodiazepines (IGNs)

IGNs are a newer class of DNA-alkylating agents developed for use in ADCs.[7] They are structurally related to PBDs but have been modified to improve their properties as ADC payloads.[7] A key modification is the reduction of one of the two imine moieties found in PBD dimers, resulting in a mono-imine IGN that alkylates but does not cross-link DNA.[8] This change has been shown to improve the tolerability of the resulting ADCs in preclinical models.[5]

Mechanism of Action: IGNs bind to the minor groove of DNA, and the mono-imine moiety forms a covalent bond with the 2-amino group of a guanine residue.[9] This DNA alkylation is highly stable and leads to cell cycle arrest and apoptosis.[8][9]

Other DNA Alkylating Agents

Other classes of DNA alkylating agents have also been explored as ADC payloads, including:

-

Cyclopropanapyrroloindoles (CPIs): Similar to duocarmycins, these agents also alkylate DNA in the minor groove.

-

Bizelesin: A potent DNA cross-linking agent.

-

Lurbinectedin: A synthetic alkaloid that binds to guanine residues in the minor groove of DNA, leading to adducts that can cause double-strand breaks and disrupt transcription.[8]

Quantitative Data on DNA Alkylating ADCs

The following tables summarize the in vitro potency and clinical trial data for various ADCs utilizing DNA alkylating payloads.

Table 1: In Vitro Cytotoxicity (IC50) of DNA Alkylating Payloads and ADCs

| Payload Class | Compound/ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |

| PBD | SG3199 (Tesirine warhead) | Panel of human cancer cell lines | - | Mean GI50: 151.5 | [10] |

| Anti-5T4 PBD ADC | Target-positive cell lines | 5T4 | Low single-digit pM | [11] | |

| Duocarmycin | Duocarmycin SA (DSA) | HeLa S3 | - | 0.69 | [12] |

| Duocarmycin SA (DSA) | Molm-14 (AML) | - | 11.12 | [13] | |

| Duocarmycin SA (DSA) | HL-60 (AML) | - | 112.7 | [13] | |

| SYD985 (Trastuzumab-duocarmycin) | SK-BR-3 (HER2 3+) | HER2 | 6.9 ng/mL | [14] | |

| SYD985 (Trastuzumab-duocarmycin) | UACC-893 (HER2 3+) | HER2 | 54.1 ng/mL | [14] | |

| SYD985 (Trastuzumab-duocarmycin) | NCI-N87 (HER2 3+) | HER2 | 24.5 ng/mL | [14] | |

| IGN | Mono-imine IGN ADCs | Various cancer cell lines | EpCAM, CD33, FRα | 2 - 60 | [7] |

| Anti-FRα ADC (IGN payload) | KB (high FRα) | FRα | ~2 | [5] | |

| Anti-FRα ADC (IGN payload) | T47D (low FRα) | FRα | ~100 | [5] |

Table 2: Clinical Trial Data for ADCs with DNA Alkylating Payloads

| ADC Name (Payload) | Target | Indication | Phase | Key Findings | Reference |

| Loncastuximab tesirine (PBD) | CD19 | Relapsed/refractory DLBCL | Approved | ORR: 48.3%; Manageable toxicity profile. | [15] |

| Vadastuximab talirine (PBD) | CD33 | Acute Myeloid Leukemia | Discontinued | Higher mortality in the ADC arm of a Phase 3 trial. | [16] |

| Rovalpituzumab tesirine (PBD) | DLL3 | Small Cell Lung Cancer | Discontinued | Failed to show survival benefit in a Phase 3 trial. | [16] |

| Camidanlumab tesirine (PBD) | CD25 | Hodgkin Lymphoma | Phase 2 | Promising activity, progressing towards approval. | [16] |

| SYD985 (Trastuzumab-duocarmycin) | HER2 | HER2-positive metastatic breast cancer | Fast-Track Approval | First duocarmycin-based ADC approved for clinical use. | [17] |

| IMGN779 (IGN) | CD33 | Acute Myeloid Leukemia | Phase 1 | Under clinical evaluation. | [5] |

| IMGN632 (IGN) | CD123 | Hematological Malignancies | Phase 1 | Under clinical evaluation. | [5] |

| Lurbinectedin | - | Small Cell Lung Cancer | Approved | ORR: 35.2% in a basket trial. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of ADCs with DNA alkylating payloads.

ADC Conjugation (Site-Specific Thiol-Maleimide Example)

This protocol describes a general method for the site-specific conjugation of a maleimide-functionalized DNA alkylating payload to an engineered cysteine on an antibody.[11]

-

Antibody Preparation:

-

Produce a monoclonal antibody with an engineered cysteine residue at a specific site (e.g., using recombinant DNA technology).

-

Purify the antibody using standard chromatography techniques (e.g., Protein A affinity chromatography).

-

Dialyze the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

-

Reduction of Interchain Disulfides:

-

To make the engineered cysteine available for conjugation, reduce the antibody's interchain disulfide bonds.

-

Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

-

Incubate at 37°C for 2 hours.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the maleimide-activated DNA alkylating payload in an organic solvent like DMSO.

-

Add a 5- to 10-fold molar excess of the payload solution to the reduced antibody.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

-

Purify the ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation by size-exclusion chromatography (SEC).

-

Confirm the integrity of the ADC by SDS-PAGE.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.[3][18]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a blank control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the untreated control wells.

-

Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

-

In Vivo Xenograft Efficacy Study

This protocol describes a typical subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of an ADC.[19][20]

-

Cell Implantation:

-

Harvest human cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

-

-

ADC Administration:

-

Administer the ADC and control articles via intravenous (tail vein) injection at the predetermined doses and schedule.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity (e.g., >20% body weight loss) are observed.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

LC-MS/MS Analysis of DNA Adducts

This protocol provides a general workflow for the detection and quantification of DNA adducts formed by the ADC payload in tumor tissue.[15][21]

-

DNA Extraction:

-

Excise tumor tissue from treated and control animals and immediately freeze it in liquid nitrogen.

-

Homogenize the frozen tissue and extract genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.

-

-

DNA Digestion:

-

Digest the purified DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Preparation:

-

Remove proteins from the digested sample by precipitation or filtration.

-

Enrich the sample for the DNA adducts of interest using solid-phase extraction (SPE), if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the nucleosides and DNA adducts using a suitable reverse-phase HPLC column.

-

Detect and quantify the specific DNA adduct using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. This involves monitoring the transition from the precursor ion (the protonated adduct) to a specific product ion (e.g., the protonated DNA base).

-

-

Quantification:

-

Generate a standard curve using a synthetic standard of the DNA adduct of interest.

-

Quantify the amount of the DNA adduct in the tumor samples by comparing their peak areas to the standard curve.

-

Resistance Mechanisms and Future Directions

Resistance to ADCs with DNA alkylating payloads can arise through various mechanisms, including downregulation of the target antigen, impaired ADC internalization or trafficking, and increased drug efflux by ABC transporters. A key mechanism of resistance to DNA alkylating agents is the upregulation of DNA repair pathways.[1][5]

Future research in this field is focused on developing novel DNA alkylating payloads with improved therapeutic indices, designing linkers that are more stable in circulation but are efficiently cleaved within the tumor, and exploring combination therapies that can overcome resistance mechanisms, such as combining ADCs with inhibitors of DNA repair pathways.[1] The continued innovation in payload and linker technology will further expand the potential of ADCs with DNA alkylating agents in cancer therapy.

References

- 1. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA direct reversal repair and alkylating agent drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncnursingnews.com [oncnursingnews.com]

- 7. Lurbinectedin - Wikipedia [en.wikipedia.org]

- 8. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 11. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nursingcenter.com [nursingcenter.com]

- 17. researchgate.net [researchgate.net]

- 18. veterinarypaper.com [veterinarypaper.com]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An LC/MS based method to quantify DNA adduct in tumor and organ tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]

NMS-P945 Linker-Payload Technology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P945 is a novel, proprietary linker-payload technology developed for the creation of next-generation antibody-drug conjugates (ADCs). This technology is engineered to produce highly effective and well-tolerated ADCs with the potential to overcome challenges faced by existing ADC therapies, such as chemoresistance and heterogeneous tumor antigen expression. The core of the NMS-P945 system is the potent thienoduocarmycin-based payload, NMS-P528, connected to a monoclonal antibody (mAb) via a protease-cleavable linker. This design allows for targeted delivery of the cytotoxic agent to tumor cells, followed by controlled release of the payload within the cancer cell, leading to potent anti-tumor activity.

Core Components and Mechanism of Action

The NMS-P945 linker-payload system consists of three key components: the payload (NMS-P528), a cleavable linker, and the conjugation chemistry that attaches it to an antibody.

Payload: NMS-P528

NMS-P528 is a highly potent, synthetic derivative of duocarmycin, a class of natural products known for their DNA alkylating properties. As a DNA minor groove binding agent, NMS-P528 covalently alkylates DNA, leading to irreversible DNA damage. This disruption of DNA integrity ultimately triggers cell cycle arrest and apoptosis, resulting in cancer cell death. A key advantage of this mechanism is its effectiveness against both dividing and non-dividing cells, which is a limitation for some other classes of cytotoxic payloads that only target actively proliferating cells.

Linker Chemistry